molecular formula C9H17NO B025848 4-(3-Methylbut-3-enyl)morpholine CAS No. 104840-48-4

4-(3-Methylbut-3-enyl)morpholine

Cat. No.: B025848
CAS No.: 104840-48-4
M. Wt: 155.24 g/mol
InChI Key: RRSDZAQMRHNXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylbut-3-enyl)morpholine is a morpholine derivative featuring a morpholine ring substituted with a 3-methylbut-3-enyl group. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties. For instance, substituents on the morpholine ring often influence solubility, stability, and biological activity, as seen in related compounds .

Properties

CAS No.

104840-48-4

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(3-methylbut-3-enyl)morpholine

InChI

InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h1,3-8H2,2H3

InChI Key

RRSDZAQMRHNXHM-UHFFFAOYSA-N

SMILES

CC(=C)CCN1CCOCC1

Canonical SMILES

CC(=C)CCN1CCOCC1

Synonyms

Morpholine, 4-(3-methyl-3-butenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • 4-(3-Methylbut-3-enyl)morpholine : Contains a branched alkenyl group (3-methylbut-3-enyl) attached to the morpholine nitrogen. This structure may confer moderate hydrophobicity and steric hindrance.
  • The bromine substituent positions (2,4 vs. 4,5) critically affect NMR spectra and synthesis reproducibility .
  • (E)-4-(4-(3′,4′-Methylenedioxyphenyl)but-2-en-1-yl)morpholine (9b) : Incorporates a methylenedioxyphenyl group, which is common in bioactive molecules (e.g., lignans). The extended conjugation may improve UV absorption and binding affinity .
  • 4-(1-Cyclopenten-1-yl)morpholine : A cyclic alkenyl substituent, offering rigidity and distinct stereoelectronic properties. Boiling point: 105–106°C at 12 mmHg .

Physical and Chemical Properties

Compound Key Substituents Boiling Point (°C) Solubility Insights
This compound 3-Methylbut-3-enyl Not reported Likely moderate hydrophobicity
VPC-14449 Thiazole, dibromoimidazole Not reported Enhanced polarity due to Br
Compound 9b (from ) Methylenedioxyphenyl, butenyl Not reported Improved lipophilicity
4-(1-Cyclopenten-1-yl)morpholine Cyclopentenyl 105–106 (12 mmHg) Likely volatile under vacuum

Key Research Findings and Gaps

  • Structural Sensitivity: Minor changes (e.g., substituent position, alkene geometry) drastically alter properties, as seen in VPC-14449’s NMR variability .
  • Synthetic Challenges : Multi-step protocols (e.g., palladium catalysis in ) are often required for complex morpholine derivatives.
  • Data Limitations : Direct data on this compound remain sparse; predictions rely on analog trends. Further studies on its synthesis, stability, and bioactivity are warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.